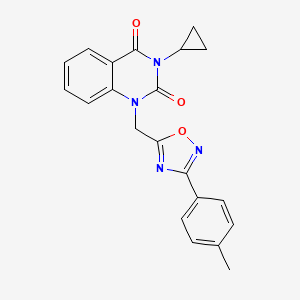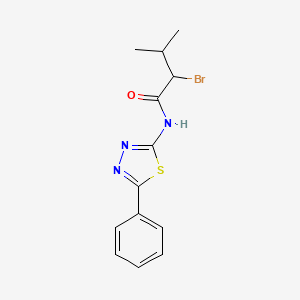![molecular formula C8H11FO2 B2631303 Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate CAS No. 1935130-91-8](/img/structure/B2631303.png)
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications, including:
Biology: The compound’s unique structure and properties make it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with specific desired properties.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate typically involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. One common method employs radical fluorination to introduce the fluorine atom into the bicyclo[1.1.1]pentane structure . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar radical fluorination techniques. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification methods could enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Mécanisme D'action
The mechanism of action of ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The rigid bicyclo[1.1.1]pentane framework can enhance the compound’s stability and resistance to metabolic degradation, making it a promising candidate for drug development .
Comparaison Avec Des Composés Similaires
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate can be compared with other similar compounds, such as:
3-Fluorobicyclo[1.1.1]pentane-1-amine:
Bicyclo[1.1.1]pentane-1-carboxylic acid: A non-fluorinated analog that lacks the unique properties imparted by the fluorine atom.
Fluoro-bicyclo[1.1.1]pentanes: A broader class of compounds with varying functional groups and applications.
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with a fluorine atom and an ethyl ester group, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQRBSYYRSORPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2631222.png)


![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2631225.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631227.png)



![N,N-dimethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2631234.png)
![4-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzamide](/img/structure/B2631236.png)
![1-(4-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one](/img/structure/B2631238.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2631240.png)
![5-(3-methylbutyl)-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2631241.png)
